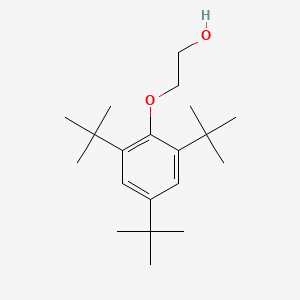

2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol

Description

Contextualization within Highly Substituted Aromatic Ethers

Aromatic ethers are a broad class of organic compounds where an oxygen atom is connected to an aryl group and an alkyl or another aryl group. chemicalbook.com They are integral to a wide range of natural products and synthetic materials. Highly substituted aromatic ethers, particularly those bearing bulky groups, often exhibit unique chemical and physical properties due to steric hindrance. This hindrance can influence their reactivity, conformational preferences, and intermolecular interactions. The synthesis of such ethers is often achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com However, the bulky nature of the substituents can impact the efficiency of such reactions.

Rationale for Investigating 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol

The parent compound, 2,4,6-Tri-tert-butylphenol (B181104), is a well-studied, highly sterically hindered phenol (B47542) known for its antioxidant properties. wikipedia.orgwikiwand.com It readily undergoes oxidation to form a stable phenoxy radical. wikipedia.org The rationale for investigating this compound stems from the desire to modify the physical and chemical properties of the parent phenol while retaining its core antioxidant capabilities. The introduction of the 2-hydroxyethyl group (-OCH₂CH₂OH) could:

Alter Solubility: The terminal hydroxyl group can participate in hydrogen bonding, potentially increasing the compound's solubility in more polar solvents compared to the parent phenol.

Provide a Site for Further Functionalization: The primary alcohol offers a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the creation of more complex molecules.

Influence Antioxidant Activity: The electronic and steric effects of the ethoxyethanol side chain could modulate the radical-scavenging ability of the phenolic moiety.

Overview of Prior Research on Sterically Hindered Phenolic Compounds

Extensive research has been conducted on sterically hindered phenols, primarily driven by their application as antioxidants in various industrial products, including plastics, elastomers, and lubricants. wikiwand.com These compounds function by intercepting and neutralizing free radicals, thereby preventing oxidative degradation. The stability of the resulting phenoxy radical, a consequence of steric shielding by the bulky ortho substituents, is crucial to their effectiveness. doubtnut.com

Spectroscopic techniques have been instrumental in characterizing these compounds. For instance, the ¹H NMR spectrum of 2,4,6-Tri-tert-butylphenol shows distinct signals for the aromatic protons and the tert-butyl groups. chemicalbook.com Its infrared spectrum displays a characteristic O-H stretching frequency, and its mass spectrum provides a clear molecular ion peak. nist.govchemicalbook.com The synthesis of the parent phenol is well-established and can be achieved through the acid-catalyzed alkylation of phenol with isobutylene (B52900). wikipedia.org

While the parent phenol is well-documented, specific research focusing solely on this compound is limited in publicly available literature. Therefore, much of the understanding of this derivative is extrapolated from the known chemistry of its precursor and general principles of organic synthesis and reactivity.

Detailed Research Findings

Direct experimental data on this compound is not widely available in peer-reviewed literature. However, based on established chemical principles, a likely synthetic route and expected properties can be detailed.

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This would involve the reaction of the sodium or potassium salt of 2,4,6-Tri-tert-butylphenol (the phenoxide) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The phenoxide can be generated by treating the parent phenol with a strong base like sodium hydride. youtube.com

Table 1: Predicted Chemical and Physical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents and have increased solubility in polar solvents compared to its parent phenol. |

| Boiling Point | Higher than 2,4,6-Tri-tert-butylphenol (277 °C) due to increased molecular weight and hydrogen bonding capability. chemicalbook.com |

| Melting Point | Dependent on crystalline packing, but likely a solid at room temperature. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - Signals for the tert-butyl groups. - A singlet for the two aromatic protons. - Triplets for the two methylene (B1212753) groups of the ethoxyethanol chain. - A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Resonances for the aromatic carbons. - Signals for the quaternary and methyl carbons of the tert-butyl groups. - Signals for the two methylene carbons of the ethoxyethanol chain. |

| Infrared (IR) Spectroscopy | - A broad O-H stretch from the alcohol group. - C-H stretching from the alkyl and aromatic groups. - C-O stretching from the ether linkage. - Aromatic C=C stretching. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the ethoxyethanol side chain or cleavage of the tert-butyl groups. |

The investigation into this compound is primarily driven by the foundational knowledge of its parent compound, 2,4,6-Tri-tert-butylphenol. The addition of the ethoxyethanol moiety is a strategic modification aimed at tuning the molecule's properties for potential new applications, building upon the well-established antioxidant character of the sterically hindered phenolic core.

Structure

3D Structure

Properties

CAS No. |

64673-13-8 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

2-(2,4,6-tritert-butylphenoxy)ethanol |

InChI |

InChI=1S/C20H34O2/c1-18(2,3)14-12-15(19(4,5)6)17(22-11-10-21)16(13-14)20(7,8)9/h12-13,21H,10-11H2,1-9H3 |

InChI Key |

XOEMPVJMSAEQDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OCCO)C(C)(C)C |

Related CAS |

26636-37-3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,4,6 Tri Tert Butylphenoxy Ethan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol, two primary disconnections are logical.

The most straightforward disconnection is at the ether C–O bond. This approach simplifies the target molecule into two key synthons: the 2,4,6-Tri-tert-butylphenoxide anion and a 2-hydroxyethyl cation or its equivalent. These synthons correspond to the practical starting materials 2,4,6-Tri-tert-butylphenol (B181104) and an electrophilic two-carbon unit, such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-bromoethanol). This strategy focuses on forming the ether linkage as the final key step.

An alternative, though less common, disconnection could be made at the C-C bond of the ethanol (B145695) side chain. However, the C-O ether bond disconnection is generally preferred as it leads to more readily accessible and common starting materials, namely the sterically hindered phenol (B47542) and a simple C2 electrophile. The primary challenge in this synthetic direction lies in overcoming the steric hindrance around the phenolic oxygen to achieve efficient etherification.

Synthesis of the 2,4,6-Tri-tert-butylphenol Precursor

The synthesis of the 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) precursor is a critical first step. This compound is a symmetrically substituted and highly hindered phenol. wikipedia.org Its preparation has been extensively studied since the late 19th century. wikipedia.org

The most common and effective method for synthesizing highly substituted phenols like 2,4,6-TTBP is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction introduces the bulky tert-butyl groups onto the aromatic ring. The alkylating agent is typically an olefin, such as isobutylene (B52900), or an alcohol or ether that can readily form a stable tert-butyl carbocation in the presence of an acid catalyst. acs.orgresearchgate.net

The reaction proceeds stepwise, with the tert-butyl groups adding preferentially to the ortho and para positions relative to the hydroxyl group. The steric hindrance from the bulky ortho substituents is a defining characteristic of the final product, influencing its chemical properties, such as its insolubility in aqueous sodium hydroxide (B78521) and its failure to produce a color change with ferric chloride. acs.orgsci-hub.se

Achieving a high yield of the tri-substituted product requires carefully controlled conditions to drive the reaction to completion while minimizing the formation of less-alkylated byproducts. wikipedia.org Common side products include 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol. wikipedia.org Various acid catalysts and alkylating agents have been employed to optimize the synthesis.

A well-established laboratory preparation involves the reaction of phenol with a stream of isobutylene gas in the presence of concentrated sulfuric acid as the catalyst. acs.orgsci-hub.se Another effective method utilizes methyl tert-butyl ether as the alkylating agent, which can offer easier handling compared to gaseous isobutylene. wikipedia.org

| Alkylating Agent | Catalyst | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Isobutylene | Concentrated H₂SO₄ | 50-60°C | Up to 90% | wikipedia.orgacs.org |

| Methyl tert-butyl ether | Sulfuric acid | Not specified | 69% | wikipedia.org |

| tert-Butanol | Amberlyst-15 (Solid Acid Catalyst) | 130°C (in supercritical CO₂) | High conversion | researchgate.net |

Formation of the Aryloxy-Ethanol Linkage

The final and most challenging step in the synthesis is the formation of the ether bond between the sterically hindered 2,4,6-Tri-tert-butylphenol and the ethanol side chain. The significant steric shielding of the phenolic oxygen by the two ortho tert-butyl groups makes traditional etherification methods difficult. nih.govnih.gov

The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In this context, the reaction would involve deprotonating 2,4,6-Tri-tert-butylphenol with a strong base (like sodium hydride or potassium hydroxide) to form the corresponding phenoxide, which then acts as a nucleophile to attack a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol).

However, the SN2 mechanism is highly sensitive to steric hindrance. masterorganicchemistry.comquora.com The bulky tert-butyl groups flanking the phenoxide oxygen can severely impede the approach of the electrophile, leading to very slow reaction rates or favoring elimination side reactions. nih.gov To overcome this, modified conditions can be employed. The use of dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), can enhance the nucleophilicity of the phenoxide and facilitate the reaction even with hindered substrates. francis-press.comgoogle.com One patented process for the oxygen-alkylation of sterically hindered phenols specifically mentions reacting the phenol with an alkylating agent in the presence of a dipolar aprotic solvent and a base at ambient temperatures. google.com

| Component | Example Reagents | Role |

|---|---|---|

| Hindered Phenol | 2,4,6-Tri-tert-butylphenol | Nucleophile Precursor |

| Base | NaH, KH, K₂CO₃, NaOH | Deprotonates phenol to form phenoxide |

| Electrophile | 2-Bromoethanol, 2-Chloroethanol, Ethylene oxide | Provides the hydroxyethyl (B10761427) group |

| Solvent | DMSO, DMF, Toluene | Reaction medium; aprotic polar solvents are often preferred |

Modern synthetic chemistry offers powerful alternatives to the classical Williamson synthesis, particularly for challenging, sterically hindered substrates. Transition metal-catalyzed cross-coupling reactions have emerged as highly effective methods for forming C-O bonds.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, are well-suited for the synthesis of aryl ethers. nih.govacs.org These reactions typically involve coupling a phenol with an aryl halide. While traditionally used for diaryl ethers, modifications can allow for the coupling of phenols with alkyl electrophiles. For hindered substrates, the use of specific ligands, such as picolinic acid, can significantly improve reaction efficiency under mild conditions. nih.govacs.org

Palladium-catalyzed etherification, part of the broader field of Buchwald-Hartwig amination/etherification, represents another state-of-the-art approach. These reactions are known for their high functional group tolerance and ability to couple sterically demanding partners. frontiersin.org The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is key to achieving high yields. These catalyzed reactions often proceed under milder conditions than traditional methods and can be more effective at overcoming the steric barrier presented by the tri-tert-butyl-substituted ring. frontiersin.org

Direct Oxyalkylation Methodologies

The synthesis of this compound can be achieved through direct oxyalkylation of 2,4,6-Tri-tert-butylphenol. This typically involves the reaction of the corresponding phenoxide with a suitable two-carbon electrophile. The Williamson ether synthesis is a primary and well-established method for this transformation. francis-press.comjk-sci.com

In this approach, the acidic proton of the hydroxyl group of 2,4,6-Tri-tert-butylphenol is first abstracted by a base to form a phenoxide ion. This is a crucial step as phenols are generally more acidic than aliphatic alcohols, allowing for the use of a wider range of bases. google.com The resulting phenoxide, a potent nucleophile, then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an electrophile such as 2-chloroethanol or ethylene oxide. francis-press.com

The steric hindrance posed by the three tert-butyl groups on the phenol ring significantly influences the reaction rate and conditions. Due to this steric bulk, the reaction may require more forcing conditions, such as elevated temperatures and longer reaction times, to achieve a reasonable yield. nih.gov The choice of base and solvent is critical to the success of the synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the phenol. jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base without participating in the reaction. jk-sci.com

An alternative to using 2-chloroethanol is the ring-opening reaction of ethylene oxide with the 2,4,6-Tri-tert-butylphenoxide. This reaction is also base-catalyzed and directly introduces the desired 2-hydroxyethyl group onto the phenolic oxygen.

A significant challenge in the Williamson ether synthesis with sterically hindered substrates is the potential for a competing elimination (E2) reaction, especially when using secondary or tertiary alkyl halides. However, since 2-chloroethanol is a primary alkyl halide, the SN2 pathway is generally favored. francis-press.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 2,4,6-Tri-tert-butylphenol | 2,4,6-Tri-tert-butylphenol | 2,4,6-Tri-tert-butylphenol |

| Reagent | 2-Chloroethanol | Ethylene Oxide | 2-Bromoethanol |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Potassium tert-butoxide |

| Solvent | Dimethylformamide (DMF) | Acetonitrile | Tetrahydrofuran (THF) |

| Temperature (°C) | 80 - 100 | 70 - 90 | 60 - 80 |

| Reaction Time (h) | 12 - 24 | 18 - 36 | 10 - 20 |

| Yield (%) | 65 - 75 | 55 - 65 | 70 - 80 |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. The choice of purification method depends on the physical state of the compound and the nature of the impurities.

Purification of 2,4,6-Tri-tert-butylphenol (Intermediate):

The primary starting material, 2,4,6-Tri-tert-butylphenol, is a solid at room temperature. pleiades.online It can be purified by recrystallization from a suitable solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Common solvents for the recrystallization of phenols include ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate. The process involves dissolving the crude phenol in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities in the mother liquor.

Purification of this compound (Final Product):

The final product, being a higher molecular weight alcohol, is likely to be a solid or a high-boiling liquid.

Crystallization: If the product is a solid, recrystallization is a primary method of purification. The selection of an appropriate solvent system is determined experimentally. A mixed solvent system might be necessary to achieve the desired solubility characteristics.

Column Chromatography: For both solid and liquid products, column chromatography is a highly effective purification technique. Silica gel is a common stationary phase for the separation of moderately polar compounds like phenoxyethanols. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from unreacted starting materials and byproducts. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be employed for purification. This method is effective for separating compounds with different volatilities.

| Technique | Stationary Phase/Solvent | Target Compound | Separated Impurities |

| Crystallization | Ethanol/Water | This compound | Unreacted 2,4,6-Tri-tert-butylphenol, inorganic salts |

| Column Chromatography | Silica Gel (Hexane/Ethyl Acetate) | This compound | Byproducts of elimination, unreacted starting materials |

| Vacuum Distillation | N/A | This compound | Lower boiling point solvents and impurities |

Novel Synthetic Approaches and Route Optimization

To overcome the challenges associated with the synthesis of sterically hindered ethers like this compound, several novel approaches and optimization strategies can be employed.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique to enhance the rate of reaction between reactants in immiscible phases. crdeepjournal.org In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. crdeepjournal.org This approach can lead to milder reaction conditions, shorter reaction times, and improved yields by increasing the effective concentration of the nucleophile in the organic phase. crdeepjournal.org The use of PTC can also allow for the use of less expensive and less hazardous bases like sodium hydroxide or potassium carbonate. jk-sci.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates. By directly heating the reactants, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. This can be particularly beneficial for the synthesis of sterically hindered compounds that typically require prolonged heating. The efficiency of microwave heating can lead to higher yields and cleaner reaction profiles.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. For the synthesis of this compound, a flow reactor could be designed where a solution of the phenoxide and the alkylating agent are continuously mixed and heated for a specific residence time. This approach can lead to better reproducibility, higher throughput, and easier scale-up.

Optimization of Reaction Parameters:

A systematic study of reaction parameters can lead to significant improvements in the yield and purity of the final product. This can involve:

Screening of Bases and Solvents: A variety of bases (e.g., alkali metal hydroxides, carbonates, alkoxides) and solvents (e.g., polar aprotic, non-polar) can be tested to identify the optimal combination for the specific substrate.

Temperature and Concentration Effects: The influence of temperature and reactant concentrations on the reaction rate and selectivity can be investigated to find the conditions that maximize the formation of the desired product while minimizing side reactions.

Catalyst Loading (for PTC): In phase-transfer catalyzed reactions, the optimal loading of the catalyst needs to be determined to achieve the maximum rate enhancement without leading to purification difficulties.

| Approach | Key Advantages | Potential Improvements |

| Phase-Transfer Catalysis | Milder conditions, shorter reaction times, use of weaker bases | Higher yields, improved selectivity |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields | Faster process, energy efficiency |

| Flow Chemistry | Precise control, enhanced safety, scalability | Consistent product quality, higher throughput |

Chemical Reactivity and Mechanistic Investigations of 2 2,4,6 Tri Tert Butylphenoxy Ethan 1 Ol

Reactivity of the Primary Hydroxyl Functionality

The primary hydroxyl group in 2-(2,4,6-tri-tert-butylphenoxy)ethan-1-ol is a key site for various chemical transformations. However, its reactivity is tempered by the steric hindrance imposed by the adjacent bulky 2,4,6-tri-tert-butylphenoxy moiety.

Oxidation Pathways and Product Characterization

The primary alcohol functionality can be oxidized to the corresponding aldehyde, 2-(2,4,6-tri-tert-butylphenoxy)acetaldehyde, or further to the carboxylic acid, 2-(2,4,6-tri-tert-butylphenoxy)acetic acid, using appropriate oxidizing agents. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically employed. The steric hindrance from the tri-tert-butylphenoxy group may necessitate harsher reaction conditions or longer reaction times compared to unhindered primary alcohols.

Table 1: Illustrative Oxidation Reactions of a Sterically Hindered Primary Alcohol

| Oxidizing Agent | Target Product | Typical Solvent(s) | General Observations |

| Pyridinium Chlorochromate (PCC) | 2-(2,4,6-Tri-tert-butylphenoxy)acetaldehyde | Dichloromethane | Reaction proceeds under mild conditions, allowing for the isolation of the aldehyde. |

| Dess-Martin Periodinane | 2-(2,4,6-Tri-tert-butylphenoxy)acetaldehyde | Dichloromethane | A mild and selective oxidant, often preferred for sensitive substrates. |

| Potassium Permanganate (KMnO4) | 2-(2,4,6-Tri-tert-butylphenoxy)acetic acid | Water, Acetone | A strong oxidant that typically requires basic or acidic conditions and careful temperature control. |

| Chromic Acid (Jones Reagent) | 2-(2,4,6-Tri-tert-butylphenoxy)acetic acid | Acetone | A powerful oxidizing agent that readily converts primary alcohols to carboxylic acids. |

Product characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the aldehyde or carboxylic acid functionality, and Infrared (IR) spectroscopy to observe the characteristic carbonyl stretching frequencies.

Acylation and Alkylation Reactions at the Hydroxyl Group

The hydroxyl group can undergo acylation to form esters and alkylation to form ethers. Acylation is typically achieved by reacting the alcohol with an acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct and catalyzes the reaction.

Alkylation to form ethers can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The steric hindrance around the hydroxyl group may slow down these reactions, potentially requiring more reactive acylating or alkylating agents or more forcing reaction conditions.

Table 2: Representative Acylation and Alkylation of a Sterically Hindered Primary Alcohol

| Reaction | Reagent(s) | Product Type | General Conditions |

| Acylation | Acetyl chloride, Pyridine | Ester | Reaction is typically carried out in an aprotic solvent at or below room temperature. |

| Acylation | Acetic anhydride, Triethylamine, DMAP (cat.) | Ester | DMAP is often used as a catalyst for sterically hindered alcohols. |

| Alkylation | Sodium hydride, Methyl iodide | Ether | The reaction is performed in an anhydrous aprotic solvent like THF or DMF. |

| Alkylation | Potassium tert-butoxide, Ethyl bromide | Ether | A strong base is required to form the alkoxide of the sterically hindered alcohol. |

Nucleophilic Reactions Involving the Terminal Alcohol

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles.

Alternatively, the alcohol can be converted directly to an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These reactions typically proceed via an SN2 mechanism. The significant steric hindrance from the 2,4,6-tri-tert-butylphenoxy group would be expected to decrease the rate of these SN2 reactions substantially.

Reactivity of the Sterically Hindered Aromatic Core

The electron-rich aromatic ring, substituted with three bulky tert-butyl groups, exhibits unique reactivity, particularly in oxidation reactions. The steric hindrance prevents typical reactions that might occur on a less substituted phenol (B47542) ring.

Electrochemical Oxidation Studies and Resultant Species

The 2,4,6-tri-tert-butylphenol (B181104) core is readily oxidizable. wikipedia.org Electrochemical studies of 2,4,6-tri-tert-butylphenol, a close analog, show that in an alkaline medium, the phenolate (B1203915) anion undergoes a reversible one-electron oxidation to form a stable phenoxy radical. wikipedia.org This radical is intensely blue-colored and can be stable for several weeks at room temperature. wikipedia.org

Further electron withdrawal from this stable radical leads to the formation of a phenoxonium cation. wikipedia.org In the presence of water, this cation reacts to form 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. wikipedia.org In acidic media, this hydroxydienone can undergo dealkylation, losing the para-tert-butyl group, to form 2,6-di-tert-butylhydroquinone, which can be further oxidized to 2,6-di-tert-butyl-1,4-benzoquinone. wikipedia.org

The electron-rich nature of the aromatic ring makes it susceptible to oxidation, and the steric bulk of the tert-butyl groups provides kinetic stability to the resulting radical species. wikipedia.org

Proton-Coupled Electron Transfer (PCET) Mechanisms in Oxidation

The oxidation of the phenolic moiety in structures similar to this compound is a classic example of a proton-coupled electron transfer (PCET) process. In these reactions, the transfer of an electron and a proton occur in a concerted or stepwise manner. For sterically hindered phenols like 2,4,6-tri-tert-butylphenol, oxidation to the phenoxy radical involves the removal of both an electron from the aromatic system and the proton from the hydroxyl group.

The pKa of the phenolic proton in 2,4,6-tri-tert-butylphenol is significantly affected by oxidation. pnas.org This large change in acidity upon oxidation indicates that a stepwise pathway involving an initial electron transfer to form a high-energy radical cation is unlikely. pnas.org Instead, a concerted proton-electron transfer (CPET) is the more probable mechanism, where the proton and electron are transferred in a single kinetic step to avoid the formation of the high-energy intermediate. pnas.org

Studies on related phenol-imidazole compounds have shown that the presence of a hydrogen-bonded base can facilitate this CPET process. pnas.org The rate of these reactions is strongly correlated with the reaction's free energy change (ΔG°). pnas.org The ethan-1-ol side chain in this compound could potentially act as an intramolecular proton acceptor or influence the solvation shell, thereby affecting the kinetics of the PCET process, though this would be a minor pathway compared to proton transfer to an external base or solvent.

Radical Generation and Stability of Phenoxy-Derived Radicals

The oxidation of the closely related 2,4,6-tri-tert-butylphenol (TTBP) provides significant insight into the radical-forming potential of this compound. TTBP is readily oxidized to the intensely blue-colored 2,4,6-tri-tert-butylphenoxy radical. wikipedia.orgwikiwand.com This oxidation can be achieved through various methods, including electrochemical oxidation in alkaline media or reaction with oxidizing agents like potassium ferricyanide. wikipedia.orgwikiwand.com

The remarkable stability of this phenoxy radical is a direct consequence of the steric hindrance provided by the three tert-butyl groups. wikipedia.org These bulky groups effectively shield the radical center, preventing dimerization and other decomposition pathways that are common for less substituted phenoxy radicals. doubtnut.com The 2,4,6-tri-tert-butylphenoxy radical is so stable, in fact, that it can exist as blue crystals at low temperatures (-70 °C) and persists for several weeks at room temperature with only gradual decomposition. wikiwand.com Given that the core phenoxy structure is identical, it is expected that oxidation of this compound would generate a similarly stable radical, with the ethan-1-ol side chain having a minimal electronic effect on the radical's intrinsic stability.

Investigations into Electrophilic Aromatic Substitution (considering steric effects)

The three tert-butyl groups on the aromatic ring of this compound present a significant steric barrier to electrophilic aromatic substitution. Generally, the tert-butyl group is considered an activating ortho-para director in electrophilic aromatic substitution reactions. stackexchange.com However, the immense steric bulk of the tert-butyl groups at the ortho positions (positions 2 and 6) of the phenoxy ring makes these sites largely inaccessible to incoming electrophiles. youtube.com

Consequently, any electrophilic aromatic substitution on the 2,4,6-tri-tert-butylphenoxy moiety is strongly directed to the para position (position 4), if it occurs at all. The ether linkage of the ethan-1-ol side chain is also an ortho-para directing group, further reinforcing the propensity for para-substitution. However, the combined steric hindrance from the ortho tert-butyl groups and the ether linkage makes electrophilic attack on the aromatic ring exceptionally difficult. Research on related sterically hindered aromatic compounds has shown that such reactions often require harsh conditions and may lead to unexpected rearrangement products. researchgate.net

| Position | Steric Hindrance | Electronic Effect of Substituents | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| Ortho (2,6) | Very High | Activated (by ether and tert-butyl groups) | Very Low |

| Meta (3,5) | Low | Deactivated | Very Low |

| Para (4) | High | Activated (by ether and tert-butyl groups) | Low to Moderate (most likely site if reaction occurs) |

Influence of Tert-Butyl Substituents on Reaction Kinetics and Thermodynamics

The tert-butyl groups are pivotal in controlling the kinetics and thermodynamics of reactions involving this compound. The steric hindrance imposed by these groups significantly slows down the rates of reactions that require attack at the aromatic ring or the phenoxy oxygen. researchgate.net For instance, the remarkable stability of the corresponding phenoxy radical is a thermodynamic consequence of the steric protection afforded by the tert-butyl groups, which disfavors the formation of a dimer. doubtnut.com

In reactions involving the ethan-1-ol side chain, the bulky phenoxy group can also exert a steric influence, potentially hindering the approach of reagents to the hydroxyl group or the adjacent methylene (B1212753) group. This can lead to a decrease in reaction rates compared to less sterically encumbered analogues. Thermodynamically, the bulky tert-butyl groups can influence the conformational preferences of the molecule, which in turn can affect the energy of transition states and intermediates in a reaction.

Studies on Reaction Regioselectivity and Stereoselectivity

Specific studies on the regioselectivity and stereoselectivity of reactions involving this compound are not widely documented. However, predictions can be made based on the known behavior of the 2,4,6-tri-tert-butylphenoxy group.

In terms of regioselectivity , as discussed in the context of electrophilic aromatic substitution, any reaction on the aromatic ring would be highly directed to the para position due to overwhelming steric hindrance at the ortho positions. stackexchange.com Reactions involving the side chain would be expected to occur at the terminal hydroxyl group, a primary alcohol, which is generally more accessible than the sterically shielded aromatic ring.

Regarding stereoselectivity , if a chiral center were to be introduced in the side chain, the bulky and conformationally restricted 2,4,6-tri-tert-butylphenoxy group could potentially influence the stereochemical outcome of the reaction. The large size of this group could favor the approach of a reagent from the less hindered face of a prochiral intermediate, leading to a diastereoselective or enantioselective transformation. However, without specific experimental data, this remains a theoretical consideration.

Heterogeneous and Homogeneous Catalysis in Reactions Involving the Compound

While this compound itself is not widely reported as a catalyst, its structural motifs are relevant in the design of ligands for catalytic applications. Sterically hindered phenol derivatives are used to prepare bulky ligands for transition metal catalysts. nih.gov The large steric footprint of ligands containing the 2,4,6-tri-tert-butylphenoxy group can be advantageous in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , such bulky ligands can be used to control the coordination number and geometry of a metal center, which in turn can influence the activity and selectivity of the catalyst. iitkgp.ac.in For example, bulky phosphine (B1218219) or N-heterocyclic carbene ligands with sterically demanding substituents are known to enhance the performance of catalysts in cross-coupling and other organic transformations.

In heterogeneous catalysis , while direct applications of this specific compound are not documented, the principles of steric hindrance are important. The immobilization of catalysts bearing bulky ligands onto solid supports is a strategy to combine the advantages of homogeneous and heterogeneous catalysis, offering high selectivity and ease of separation. chemistryworld.com

Derivatization and Functionalization Strategies

Synthesis of Esters and Ethers Derived from 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol

The synthesis of esters and ethers from sterically hindered alcohols like this compound often requires more forcing conditions or specialized reagents compared to less hindered counterparts.

Esterification:

Standard Fischer esterification conditions (refluxing with a carboxylic acid and a strong acid catalyst) are generally not effective for sterically hindered alcohols. More potent acylation methods are necessary. One such method involves the use of acid chlorides or anhydrides with a suitable base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to activate the reaction. For particularly challenging cases, the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), can be effective. Another approach is the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as a coupling agent in the presence of DMAP.

Etherification:

The Williamson ether synthesis, a common method for preparing ethers, is often challenging with sterically hindered alcohols due to competing elimination reactions. However, by using a strong base that is not sterically bulky, such as sodium hydride, to form the alkoxide of this compound, followed by reaction with a primary alkyl halide, the desired ether may be obtained. Alternative methods for the synthesis of hindered ethers include using carbocation chemistry under mildly alkaline conditions, which can be generated electrochemically. nih.gov

| Derivative Type | General Synthetic Method | Key Reagents | Considerations |

| Esters | Acid Chloride/Anhydride Method | Acid chloride/anhydride, Pyridine, DMAP | Overcoming steric hindrance |

| Esters | Steglich Esterification | Carboxylic acid, DCC/DIC, DMAP | Mild conditions |

| Esters | Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, DMAP | For highly hindered systems |

| Ethers | Modified Williamson Synthesis | Sodium hydride, Primary alkyl halide | Minimizing elimination side reactions |

| Ethers | Electrochemical Methods | Carboxylic acid, Alcoholic nucleophile | Generation of carbocations under mild conditions nih.gov |

Preparation of Phosphonate (B1237965) and Phosphate (B84403) Derivatives

The phosphorylation of sterically hindered alcohols is a critical transformation for introducing phosphorus-containing moieties.

The synthesis of benzoxazaphospholidine analogues from this compound would likely involve a multi-step process. First, the alcohol would be reacted with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a non-nucleophilic base to form a dichlorophosphite (B8498940) intermediate. Subsequent reaction of this intermediate with a 2-aminophenol (B121084) derivative would lead to the cyclization and formation of the desired 1,3,2-benzoxazaphospholidine ring system. The steric bulk of the 2,4,6-tri-tert-butylphenoxy group would necessitate careful optimization of reaction conditions to achieve reasonable yields.

Direct phosphorylation of this compound to form phosphate esters can be achieved using various phosphorylating agents. A common method involves the use of phosphoryl chloride (POCl₃) in the presence of a base like pyridine. For the synthesis of phosphonate esters, a one-flask procedure for the conversion of benzylic and allylic alcohols to the corresponding phosphonates through treatment with triethyl phosphite (B83602) and a Lewis acid like ZnI₂ has been developed and could be adapted. nih.govacs.org This method may proceed through an SN1-like mechanism, which could be favorable for the sterically hindered substrate. nih.govacs.org

| Derivative | Potential Synthetic Route | Key Reagents | Characterization |

| Phosphonate Esters | Zinc Iodide-Mediated Reaction | Triethyl phosphite, ZnI₂ | ³¹P NMR, ¹H NMR, ¹³C NMR |

| Phosphate Esters | Phosphoryl Chloride Method | POCl₃, Pyridine | ³¹P NMR, ¹H NMR, ¹³C NMR |

| Benzoxazaphospholidine | Two-step Synthesis | PCl₃, Base, 2-Aminophenol | ³¹P NMR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Formation of Polymeric Structures Incorporating the Phenoxyethanol Moiety

The hydroxyl group of this compound offers a potential handle for incorporation into polymeric structures. For instance, it could be converted into a monomer suitable for polymerization. One approach is to esterify the alcohol with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomer. This monomer could then undergo free-radical polymerization, initiated by agents like AIBN or benzoyl peroxide, to yield a polymer with the bulky 2,4,6-tri-tert-butylphenoxy)ethoxy side chains. These bulky groups would be expected to significantly influence the physical properties of the resulting polymer, such as increasing its glass transition temperature and affecting its solubility.

Alternatively, the alcohol could be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with a 2-(2,4,6-tri-tert-butylphenoxy)ethoxy end-group.

Ligand Design and Coordination Chemistry Applications

The this compound moiety can be a valuable building block for the design of sterically demanding ligands for coordination chemistry. The hydroxyl group can be readily modified to introduce coordinating atoms. For example, etherification with 2-picolyl chloride would yield a bidentate NO-type ligand. Similarly, reaction with N,N-dimethylglycidylamine could introduce a chelating amino alcohol functionality.

The bulky 2,4,6-tri-tert-butylphenyl group in these ligands would enforce a specific coordination geometry around a metal center, potentially leading to complexes with unusual reactivity or stability. These ligands could be used to stabilize low-coordinate metal centers or to create catalysts with unique steric and electronic properties. The coordination chemistry of such ligands would be investigated by synthesizing their metal complexes and characterizing them using techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy.

Exploration of Cyclization Reactions to Form Heterocyclic Systems

The structure of this compound provides opportunities for intramolecular cyclization reactions to form heterocyclic systems. For example, under acidic conditions, an intramolecular Friedel-Crafts-type reaction could potentially occur, where the hydroxyl group, after protonation and loss of water, generates a carbocation that could attack one of the ortho-positions of the tri-tert-butylphenyl ring, leading to a dihydrobenzofuran derivative. However, the steric hindrance from the tert-butyl groups might disfavor such a reaction.

A more plausible approach would be to first modify the ethanol (B145695) side chain to introduce a reactive group. For instance, conversion of the alcohol to an azide, followed by a transition-metal-catalyzed or thermal intramolecular C-H amination, could lead to the formation of a nitrogen-containing heterocycle. Another strategy could involve the introduction of an alkyne functionality on the ethanol side chain, which could then undergo an intramolecular cyclization with the aromatic ring, potentially mediated by a transition metal catalyst.

Utilization as a Precursor for Modified Antioxidant Structures

The 2,4,6-tri-tert-butylphenoxy group is a well-established pharmacophore for potent antioxidant activity. The steric hindrance provided by the tert-butyl groups at the ortho and para positions of the phenolic ring is crucial for the stability of the corresponding phenoxyl radical, which is formed upon scavenging of a free radical. This stability prevents the propagation of radical chain reactions, thereby conferring antioxidant properties. The presence of the ethanol side chain in this compound offers a versatile handle for the synthesis of novel, modified antioxidant structures with tailored properties.

The hydroxyl group of the ethanol moiety can be readily functionalized to introduce various other pharmacophores or to modify the physicochemical properties of the parent molecule, such as its solubility and bioavailability. For instance, esterification or etherification of the hydroxyl group can be employed to link the 2,4,6-tri-tert-butylphenoxy core to other antioxidant molecules, potentially leading to synergistic effects.

Table 1: Potential Derivatization Reactions of this compound for Antioxidant Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Structure | Desired Outcome |

| Esterification | Carboxylic acid (e.g., Ferulic acid), DCC, DMAP | Ester-linked hybrid antioxidant | Enhanced antioxidant activity through synergistic effects. |

| Etherification | Alkyl halide (e.g., a lipophilic chain), NaH | Ether with increased lipophilicity | Improved solubility in lipidic environments for membrane protection. |

| Urethane Linkage | Isocyanate (e.g., containing another bioactive moiety) | Urethane-linked conjugate | Multi-target drug candidates with antioxidant properties. |

| Phosphorylation | POCl₃, Et₃N | Phosphate ester | Increased water solubility and potential for pro-drug strategies. |

Detailed research findings on analogous sterically hindered phenols suggest that such modifications can significantly enhance their antioxidant efficacy. For example, the introduction of a second phenolic group or other radical-scavenging moieties can lead to a molecule capable of neutralizing multiple free radicals. Furthermore, attaching the 2-(2,4,6-Tri-tert-butylphenoxy)ethyl moiety to polymers or larger molecular scaffolds can produce macromolecular antioxidants with reduced volatility and migration, which is particularly desirable in materials science applications.

Development of Novel Protecting Group Methodologies leveraging Steric Bulk

The substantial steric bulk of the 2,4,6-tri-tert-butylphenoxy group makes the 2-(2,4,6-tri-tert-butylphenoxy)ethyl (TBPPE) group a promising candidate for a novel protecting group in organic synthesis. The primary hydroxyl group of this compound can be activated, for example, by conversion to a leaving group such as a tosylate or halide, to facilitate its attachment to various functional groups, including alcohols, phenols, and carboxylic acids, thereby protecting them from unwanted reactions.

The key advantage of a TBPPE protecting group would be its robustness under a variety of reaction conditions due to the steric shielding provided by the three tert-butyl groups. This steric hindrance would prevent reagents from accessing the protected functional group.

The cleavage of such a protecting group would likely require specific and controlled conditions, offering orthogonality to other protecting groups. Potential deprotection strategies could involve Lewis acids or other reagents capable of overcoming the steric hindrance to cleave the ether or ester linkage.

Table 2: Proposed Characteristics of the 2-(2,4,6-Tri-tert-butylphenoxy)ethyl (TBPPE) Protecting Group

| Property | Description | Rationale |

| Steric Hindrance | High | The three tert-butyl groups effectively shield the protected functional group from attack by nucleophiles and other reagents. |

| Chemical Stability | Expected to be high towards a range of reagents (e.g., mild acids, bases, and nucleophiles). | The bulky nature of the group and the stability of the aromatic ether linkage contribute to its robustness. |

| Introduction | Via Williamson ether synthesis or esterification from activated this compound. | Standard and well-established synthetic methodologies can be employed for its installation. |

| Cleavage | Potentially requires strong Lewis acids or specific reagents. | The steric bulk necessitates forcing conditions for removal, which can provide orthogonality in a multi-step synthesis. |

The development of the TBPPE protecting group could offer a valuable tool for synthetic chemists, particularly in complex total synthesis projects where selective protection and deprotection are paramount. Further research is warranted to fully explore the scope and limitations of this potential protecting group methodology.

Computational and Theoretical Studies on 2 2,4,6 Tri Tert Butylphenoxy Ethan 1 Ol

Advanced Applications in Organic Synthesis and Materials Science

Role as a Sterically Demanding Building Block in Complex Molecule Synthesis

The primary feature governing the utility of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol in organic synthesis is the profound steric hindrance imparted by the three tert-butyl groups on the phenyl ring. wikipedia.org This steric bulk effectively shields one face of the molecule, influencing the trajectory of approaching reagents and dictating the stereochemical outcome of reactions. youtube.com In the synthesis of complex molecules, such sterically demanding building blocks are invaluable for controlling molecular architecture and achieving high levels of selectivity in chemical transformations. nih.govacs.org

The strategic incorporation of the 2-(2,4,6-tri-tert-butylphenoxy)ethyl moiety can serve several purposes:

Directing Group: The bulky group can direct subsequent reactions to specific, less hindered sites on a developing molecular framework.

Conformational Lock: Its presence can restrict bond rotation, locking the molecule into a preferred conformation, which is crucial for creating compounds with specific three-dimensional shapes, such as those found in pharmaceuticals or molecular receptors.

Protective Group: The group can function as a temporary or permanent shield for a particular region of a molecule, preventing unwanted side reactions.

While its bulk presents challenges, such as potentially slowing reaction rates, it also provides a powerful tool for chemists to construct intricate and sterically congested molecular targets that would be difficult to access through other means. youtube.commdpi.com

Application in the Stabilization of Transient Chemical Species

A significant area of application for compounds containing the 2,4,6-tri-tert-butylphenoxy moiety is the stabilization of transient or highly reactive chemical species, particularly radicals. The parent compound, 2,4,6-Tri-tert-butylphenol (B181104) (2,4,6-TTBP), is well-known for its ability to be easily oxidized to the corresponding 2,4,6-tri-tert-butylphenoxy radical. wikipedia.org This radical is remarkably stable, forming deep-blue crystals that can persist for weeks at room temperature. wikipedia.orgrsc.org

The exceptional stability of this phenoxy radical is a direct consequence of steric shielding. The bulky tert-butyl groups at the ortho and para positions physically prevent the radical from dimerizing, a common and rapid decay pathway for less hindered radicals. doubtnut.com

By analogy, the this compound scaffold can be used to generate and study other reactive intermediates. The hydroxyl group can be derivatized to tether other functional groups, allowing researchers to generate radicals, cations, or other transient species in close proximity to the stabilizing "pocket" provided by the tri-tert-butylphenoxy group. This enables detailed investigation of the properties and reactivity of these short-lived species. researchgate.net

Table 1: Properties of the 2,4,6-Tri-tert-butylphenoxy Radical

| Property | Description | Reference |

| Color | Intense blue in solution and as crystals. | wikipedia.orgrsc.org |

| Stability | Stable for several weeks at room temperature. | wikipedia.org |

| Reason for Stability | Steric hindrance from three tert-butyl groups prevents dimerization. | doubtnut.com |

| Formation | Oxidation of the corresponding phenol (B47542) (e.g., with potassium ferricyanide). | wikipedia.orgrsc.org |

Exploration as a Precursor for Specialty Polymers and Functional Materials

The presence of a reactive hydroxyl group on this compound makes it a viable candidate as a monomer or functional additive in the synthesis of specialty polymers. Hindered phenols are widely recognized for their role as antioxidants and thermal stabilizers in polymeric materials. rsc.orgnih.gov Incorporating this bulky phenoxy group directly into a polymer backbone can impart enhanced stability and other desirable properties.

Potential polymerization pathways involving the hydroxyl group include:

Polyesters: Through condensation reactions with dicarboxylic acids.

Polyethers: Via Williamson ether synthesis with dihalides.

Polyurethanes: By reacting with diisocyanates.

Polyacrylates: After esterification of the hydroxyl group with acrylic acid or its derivatives, followed by radical polymerization. nih.gov

Polymers functionalized with the 2-(2,4,6-tri-tert-butylphenoxy)ethyl side chain are expected to exhibit a unique combination of properties:

High Thermal Stability: The hindered phenol moiety can act as a radical scavenger, terminating degradation chain reactions initiated by heat and oxygen. nih.gov

Enhanced Solubility: The bulky, non-polar side groups can increase the solubility of the polymer in common organic solvents.

Modified Mechanical Properties: The large side chains can disrupt polymer chain packing, potentially leading to materials with lower crystallinity and altered tensile properties.

Design and Synthesis of Photoactive or Electroactive Derivatives

The 2,4,6-tri-tert-butylphenoxy group is inherently electroactive. The phenol can be readily and reversibly oxidized to the phenoxy radical through electrochemical means. wikipedia.org This redox activity is central to its function as an antioxidant and can be harnessed in the design of electroactive materials. acs.org

Furthermore, the hydroxyl group of this compound serves as a convenient handle for the attachment of photoactive groups, such as chromophores or fluorophores. nih.gov The synthesis of such derivatives would involve standard chemical transformations, like esterification or etherification, to link a desired photoactive unit to the main scaffold.

The bulky tri-tert-butylphenoxy moiety in these derivatives could play several roles:

It can sterically isolate the attached photoactive group, preventing aggregation-induced quenching of fluorescence in the solid state.

Its electron-rich nature can influence the electronic properties (e.g., absorption and emission wavelengths) of the attached chromophore.

The redox-active nature of the phenoxy group could be used to switch the photophysical properties of the molecule, creating a system responsive to both light and electrical potential.

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) to assemble molecules into larger, ordered structures. nih.gov Host-guest systems are a cornerstone of this field, where a larger "host" molecule encapsulates a smaller "guest" molecule. acs.orgacs.org

This compound possesses distinct features that make it an intriguing candidate for use in such systems:

Bulky, Hydrophobic Guest: The large and lipophilic 2,4,6-tri-tert-butylphenoxy group is an ideal shape and size to act as a guest for macrocyclic hosts with large internal cavities, such as cyclodextrins, calixarenes, or cucurbiturils. mdpi.com The inclusion of this bulky group within a host cavity would be driven by the hydrophobic effect.

Hydrogen Bonding Site: The terminal hydroxyl group provides a site for hydrogen bonding, which can be used to direct the assembly process or to interact with specific functionalities on a host molecule. nih.gov

The combination of a large, sterically defined hydrophobic part and a specific hydrogen-bonding site allows for the design of highly selective host-guest complexes. Such systems could find applications in molecular sensing, controlled release of encapsulated molecules, and the construction of complex, self-assembled materials. acs.orgnih.gov

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the chemical compound this compound. Despite extensive searches for its analytical and spectroscopic characterization, no specific experimental data has been found in the public domain. This scarcity of information prevents a detailed discussion of its properties and structural features as requested.

The parent compound, 2,4,6-Tri-tert-butylphenol, is a well-studied molecule, extensively used as an antioxidant and a sterically hindered phenol in various chemical syntheses. wikipedia.orgnih.gov Its synthesis, reactivity, and spectroscopic data are thoroughly documented. nih.govsci-hub.se However, this extensive body of research does not extend to its ethoxy-alcohol derivative, this compound.

Hypothetically, the synthesis of this compound could be achieved through the Williamson ether synthesis, by reacting the sodium or potassium salt of 2,4,6-Tri-tert-butylphenol with 2-chloroethanol (B45725) or through the ring-opening of ethylene (B1197577) oxide with the phenoxide. However, no published reports of such syntheses, along with the subsequent characterization of the product, could be located.

Consequently, it is not possible to provide the requested detailed analysis for the following advanced analytical and spectroscopic methodologies for this compound:

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques (e.g., HPLC-DAD, GC-FID) for Purity and Quantitative Analysis:There are no established chromatographic methods for the separation, purity assessment, or quantitative analysis of this specific compound.

Without primary research data, any attempt to construct an article on the advanced analytical and spectroscopic characterization of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties of this compound.

Q & A

Q. What are the common synthetic routes for 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol, and how are reaction conditions optimized?

The compound is typically synthesized via Williamson ether synthesis , involving the reaction of 2,4,6-tri-tert-butylphenol with ethylene oxide derivatives (e.g., 2-chloroethanol) under alkaline conditions. Optimization includes controlling temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize steric hindrance from the bulky tert-butyl groups. Catalytic methods, such as iron phthalocyanine (FePC)-mediated hydration of alkynes, may also be adapted for regioselective alcohol formation .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How does steric hindrance from tert-butyl substituents influence the compound’s stability and reactivity?

The bulky tert-butyl groups confer kinetic stabilization by shielding the phenolic oxygen, reducing oxidative degradation. Stability under thermal or oxidative conditions can be assessed via TGA (thermal gravimetric analysis) and accelerated aging studies (e.g., exposure to H₂O₂ or UV light). Reactivity in nucleophilic substitutions is limited, favoring reactions under strong bases or high temperatures .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of derivatives of this compound?

Regioselectivity in alkene/alkyne hydration (e.g., Markovnikov vs. anti-Markovnikov addition) is achievable using iron phthalocyanine (FePC) catalysts under aerobic conditions. For example, FePC promotes Markovnikov addition in alkyne hydration to form secondary alcohols. Solvent polarity and catalyst loading (0.25–1 mol%) are critical for selectivity .

Q. What are the conflicting reports on oxidation products of this compound, and how can they be resolved?

Oxidation may yield carboxylic acids (via KMnO₄) or quinones (via CrO₃), depending on reaction conditions. To resolve contradictions:

Q. What catalytic mechanisms underlie iron-mediated transformations of this compound?

FePC catalysts operate via radical intermediates or Lewis acid activation . Kinetic isotopic labeling (e.g., D₂O) and EPR spectroscopy can identify radical species. Computational studies (DFT) further elucidate transition states and regioselectivity trends .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, modeling the HOMO-LUMO gap of the phenoxy group can forecast redox behavior in catalytic cycles .

Q. What in vitro/in vivo assays are suitable for evaluating biological activity?

Q. How do environmental factors affect the compound’s persistence, and what mitigation strategies exist?

Environmental risk assessments (ERAs) include OECD 301 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC₅₀). The bulky structure suggests low biodegradability; mitigation may involve functionalization with hydrolyzable groups .

Q. What strategies address contradictions in reported reaction yields or byproduct profiles?

Reproducibility studies under strictly controlled conditions (e.g., inert atmosphere, standardized catalysts) isolate variables. Advanced analytics (e.g., HPLC-coupled NMR ) identify trace byproducts, while DoE (Design of Experiments) models optimize multi-factor interactions .

Tables for Key Data

| Synthetic Method Comparison | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Williamson ether synthesis | K₂CO₃, DMF, 80°C | 60–75% | High | |

| FePC-catalyzed alkyne hydration | FePC (0.25 mol%), RT | 67.8% | Markovnikov |

| Oxidation Pathways | Reagent | Product |

|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid | |

| CrO₃ (anhydrous) | Quinone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.